tert-Butyl (4-methylpyrrolidin-3-yl)carbamate tert-Butyl (4-methylpyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 107610-92-4
VCID: VC21272774
InChI: InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
SMILES: CC1CNCC1NC(=O)OC(C)(C)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

CAS No.: 107610-92-4

Cat. No.: VC21272774

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate - 107610-92-4

Specification

CAS No. 107610-92-4
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Standard InChI Key BKITXDSDJGOXPN-UHFFFAOYSA-N
SMILES CC1CNCC1NC(=O)OC(C)(C)C
Canonical SMILES CC1CNCC1NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is characterized by its unique molecular structure consisting of a pyrrolidine ring with a methyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This structural arrangement confers specific chemical properties that make it valuable in various chemical and biological applications.

Physical and Chemical Characteristics

The compound features a molecular formula of C10H20N2O2 with a molecular weight of 200.28 g/mol. It contains a secondary amine within the pyrrolidine ring structure and a carbamate functional group. The tert-butyl group serves as a protecting group for the nitrogen atom, which is a common strategy in organic synthesis to prevent undesired reactions at the nitrogen center during multi-step syntheses.

Table 1: Key Chemical Identifiers and Properties of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

PropertyInformation
IUPAC Nametert-butyl N-(4-methylpyrrolidin-3-yl)carbamate
CAS Number107610-92-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Standard InChIInChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Standard InChIKeyBKITXDSDJGOXPN-UHFFFAOYSA-N
SMILESCC1CNCC1NC(=O)OC(C)(C)C
PubChem CID14738853

The compound contains multiple functional groups that influence its reactivity profile:

  • A pyrrolidine ring featuring a secondary amine (basic site)

  • A carbamate group (-NC(=O)O-) capable of hydrogen bonding

  • A tert-butyl group providing steric bulk and hydrophobicity

  • A methyl substituent at the 4-position of the pyrrolidine ring

Stereochemistry

A significant aspect of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is its stereochemistry. The compound can exist in different stereoisomeric forms due to the presence of two stereogenic centers at positions 3 and 4 of the pyrrolidine ring. The (3S,4R) stereoisomer is specifically identified with CAS No. 319906-53-1. The stereochemical configuration is crucial for biological activity since different stereoisomers may interact differently with biological targets.

Derivatives and Related Compounds

Several derivatives of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate exist, with the hydrochloride salt being particularly notable.

Hydrochloride Salt

The hydrochloride salt form, tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride, has different physical properties compared to the parent compound. This salt has a molecular formula of C10H21ClN2O2 and a higher molecular weight of 236.74 g/mol due to the addition of HCl .

Table 2: Comparison of Parent Compound and Its Hydrochloride Salt

PropertyParent CompoundHydrochloride Salt
Molecular FormulaC10H20N2O2C10H21ClN2O2
Molecular Weight200.28 g/mol236.74 g/mol
CAS Number107610-92-4Multiple entries (e.g., 2097068-61-4)
SolubilityLess water-solubleEnhanced water solubility
StabilityStandardPotentially improved stability

The formation of the hydrochloride salt typically improves water solubility, which can be advantageous for pharmaceutical applications. The salt is formed by protonation of the basic nitrogen atom in the pyrrolidine ring, which creates an ionic compound.

Stereoisomers

Due to the presence of two stereocenters in the molecule, tert-Butyl (4-methylpyrrolidin-3-yl)carbamate can exist in several stereoisomeric forms:

  • (3R,4R)-isomer

  • (3S,4S)-isomer

  • (3R,4S)-isomer

  • (3S,4R)-isomer

Each of these stereoisomers potentially possesses different biological activities and chemical behaviors. The (3S,4R) and (3R,4R) configurations are specifically mentioned in the literature .

Applications in Research and Medicine

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate has significant importance in pharmaceutical research and medicinal chemistry due to its structural features and functional groups.

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of biologically active molecules and potential drug candidates. The presence of the Boc protecting group allows for selective chemical transformations, making it useful in multi-step syntheses of complex pharmaceutical compounds.

Biological Activity

Carbamates, including derivatives of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate, are known for their diverse biological activities. These may include:

  • Enzyme inhibition properties

  • Potential applications in neurological disorder treatments

  • Use as building blocks for compounds targeting specific receptors or enzymes

The stereochemistry of the compound is critical for its biological activity, as different stereoisomers may interact differently with biological targets such as enzymes and receptors.

Analytical Characterization

The identification and characterization of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate typically involve various analytical techniques that provide structural confirmation and purity assessment.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to characterize the structure of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate. The NMR spectrum would show characteristic signals for:

  • The tert-butyl group (typically a singlet at approximately 1.4-1.5 ppm)

  • The methyl group at the 4-position of the pyrrolidine ring

  • The pyrrolidine ring protons

  • The NH of the carbamate group

Other spectroscopic methods that would be valuable for characterization include:

  • Infrared spectroscopy (IR) to identify the carbamate C=O stretching frequency

  • Mass spectrometry to confirm the molecular weight and fragmentation pattern

  • X-ray crystallography for definitive stereochemical assignment

Chemical Reactivity and Interactions

The reactivity of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is largely determined by its functional groups and their properties.

Key Reactions

The compound can undergo various chemical transformations:

  • Deprotection of the Boc group under acidic conditions to reveal the free amine

  • Nucleophilic substitution reactions at the pyrrolidine nitrogen

  • Functionalization of the carbamate group

  • Stereochemical transformations at the stereogenic centers

Molecular Interactions

In biological systems, tert-Butyl (4-methylpyrrolidin-3-yl)carbamate can participate in several types of molecular interactions:

  • Hydrogen bonding through the NH and C=O of the carbamate group

  • Basic properties of the pyrrolidine nitrogen allowing for acid-base interactions

  • Hydrophobic interactions via the tert-butyl and methyl groups

  • Stereochemically controlled binding to specific receptor sites

These interactions contribute to the compound's potential biological activities and pharmaceutical applications.

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